

Spectroscopic Profile of Methyl 5-methyl-1H-pyrazole-3-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *methyl 5-methyl-1H-pyrazole-3-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **methyl 5-methyl-1H-pyrazole-3-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this guide synthesizes data from closely related analogs, namely 5-methyl-1H-pyrazole-3-carboxylic acid and ethyl 5-methyl-1H-pyrazole-3-carboxylate. This compiled data serves as a robust reference for the identification and characterization of the target compound.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **methyl 5-methyl-1H-pyrazole-3-carboxylate**.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.3	s	3H	C5-CH ₃
~6.5	s	1H	C4-H
~3.8	s	3H	O-CH ₃
~13.0	br s	1H	N-H

s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~11.0	C5-CH ₃
~52.0	O-CH ₃
~108.0	C4
~140.0	C5
~145.0	C3
~163.0	C=O

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3300	Broad	N-H stretch
2900-3000	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1570	Medium	C=N stretch (ring)
~1450	Medium	C=C stretch (ring)
~1250	Strong	C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
140	$[M]^+$ (Molecular Ion)
109	$[M - OCH_3]^+$
81	$[M - COOCH_3]^+$

Experimental Protocols

The spectroscopic data presented in this guide are based on standard analytical techniques commonly employed in chemical synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

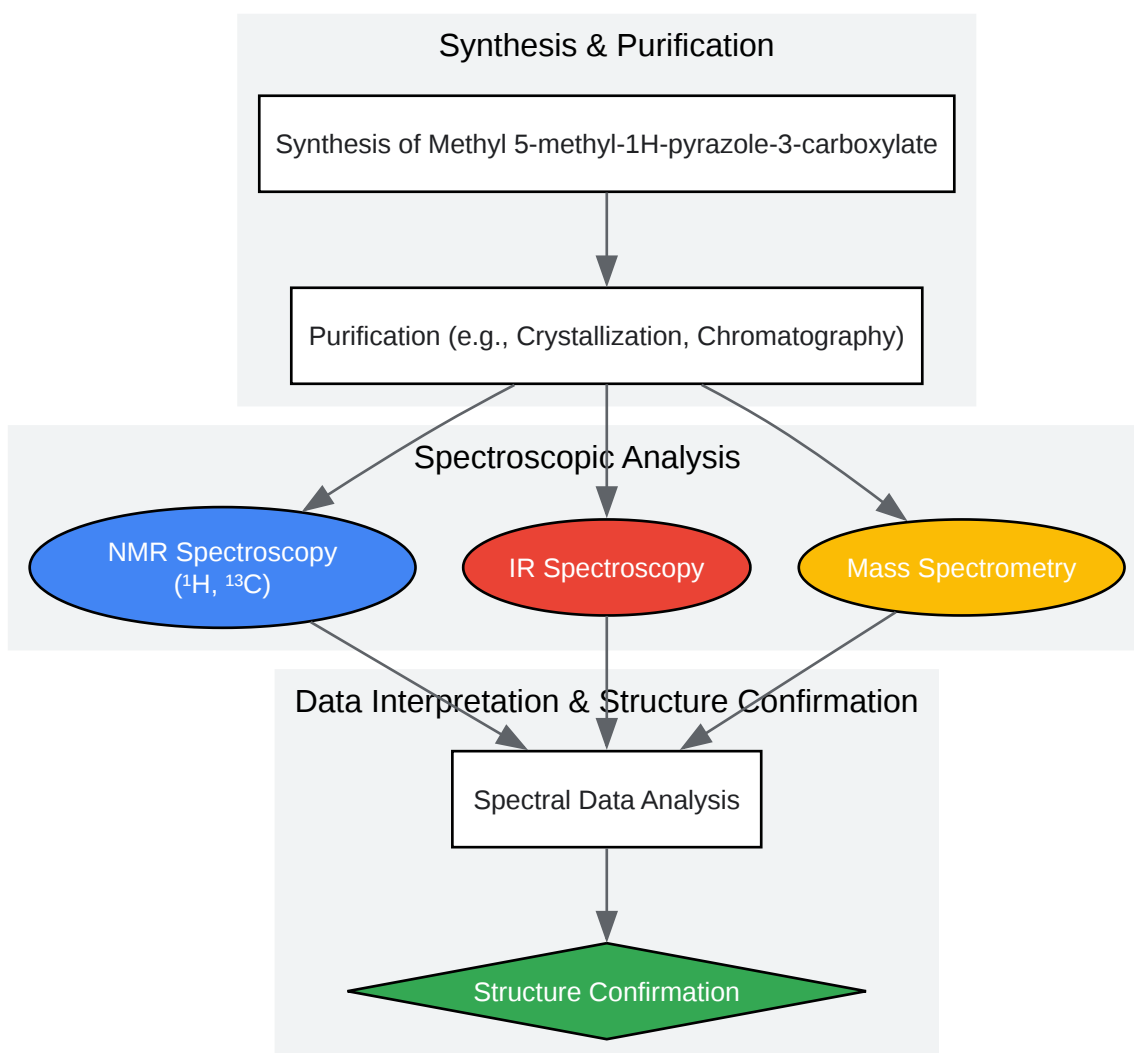
IR spectra are generally obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. The spectral data is typically collected over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS):

Mass spectra are acquired using various ionization techniques, with Electron Ionization (EI) being common for this type of molecule. In EI-MS, the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a high-energy electron beam (typically 70 eV). This causes fragmentation of the molecule, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic compound like **methyl 5-methyl-1H-pyrazole-3-carboxylate**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 5-methyl-1H-pyrazole-3-carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1302523#spectroscopic-data-for-methyl-5-methyl-1h-pyrazole-3-carboxylate-nmr-ir-ms\]](https://www.benchchem.com/product/b1302523#spectroscopic-data-for-methyl-5-methyl-1h-pyrazole-3-carboxylate-nmr-ir-ms)

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